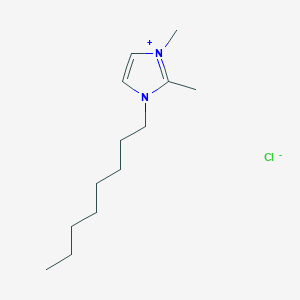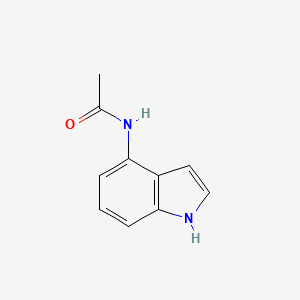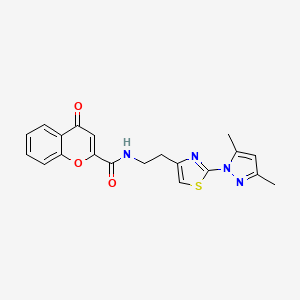![molecular formula C23H18N4O3S B2712616 N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021023-63-1](/img/structure/B2712616.png)
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex chemical compound notable for its diverse applications across various scientific fields including chemistry, biology, medicine, and industry. The compound's unique structure consists of a thiadiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group, which contribute to its distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. Key steps include:
Formation of the Thiadiazole Ring: : This can be achieved through cyclization reactions involving thiosemicarbazide derivatives.
Amino Group Substitution: : Introduction of the methyl(phenyl)amino group is generally accomplished through nucleophilic substitution reactions.
Coupling Reactions: : The final step involves coupling the thiadiazole intermediate with the benzo[d][1,3]dioxole carboxylic acid derivative under appropriate coupling conditions, often employing reagents like EDCI and HOBt to facilitate the amide bond formation.
Industrial Production Methods
Industrial-scale production of this compound may utilize similar synthetic pathways, optimized for higher yield and cost efficiency. Common industrial methodologies may involve continuous flow synthesis techniques, automated reaction monitoring systems, and large-scale purification processes such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiadiazole ring or the amine functionalities under oxidizing conditions.
Reduction: : Reduction of the nitro or carbonyl groups present in the molecule.
Substitution: : Electrophilic or nucleophilic substitution at the phenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine forms, and substituted phenyl or thiadiazole compounds, each retaining core structural elements of the original molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is studied for its reactivity and role as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for creating complex molecular architectures.
Biology and Medicine
The compound has potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore its mechanism of action, potential therapeutic applications, and efficacy in various biological models.
Industry
In the industrial sector, this compound is of interest for developing advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects varies based on its application. For its potential anticancer activity, it may inhibit key enzymes or interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. Molecular targets could include kinases, receptors, or DNA-interactive sites, impacting critical biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-4-carboxamide
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide
Uniqueness
Compared to its analogs, N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide may exhibit superior biological activity or enhanced physical properties due to its specific structural configuration, making it a more potent or versatile compound in both scientific and industrial applications.
Conclusion
This compound is a multifaceted compound with significant implications across various scientific disciplines. Its unique structure underpins its diverse reactivity and applications, promising continued interest and exploration within research and industry.
Propiedades
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-27(18-5-3-2-4-6-18)23-26-25-22(31-23)15-7-10-17(11-8-15)24-21(28)16-9-12-19-20(13-16)30-14-29-19/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYIGBJZWPKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)
![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)
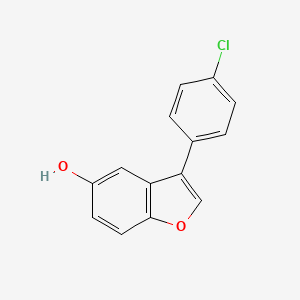
![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2712538.png)
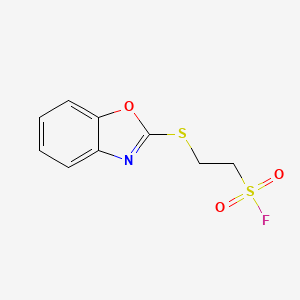
![Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)
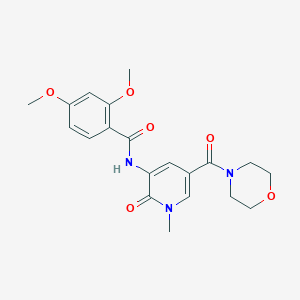
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)
